CYP2C19 Pharmacogenomic Impact on Active Metabolite Exposure and Platelet Inhibition: Poor vs. Normal Metabolizer Comparison
Clopidogrel bisulfate activation is highly dependent on CYP2C19 genotype, resulting in quantifiable differences in active metabolite Cmax and platelet inhibition between poor metabolizers and normal metabolizers. In a crossover study of 40 healthy subjects, poor metabolizers (n=10) receiving 75 mg/day clopidogrel bisulfate exhibited a mean active metabolite Cmax of 4 ng/mL (SD 1), compared to 13 ng/mL (SD 7) in normal metabolizers (n=10) [1]. Correspondingly, inhibition of platelet aggregation (IPA) measured with 5 µM ADP was 37% (SD 23) in poor metabolizers versus 58% (SD 19) in normal metabolizers at Day 5 of the 75 mg regimen [1]. This represents a 69% reduction in active metabolite exposure and a 21-percentage-point reduction in platelet inhibition in the poor metabolizer subgroup.
| Evidence Dimension | Active Metabolite Cmax (75 mg/day, Day 5) |
|---|---|
| Target Compound Data | 4 ng/mL (SD 1) in CYP2C19 poor metabolizers |
| Comparator Or Baseline | 13 ng/mL (SD 7) in CYP2C19 normal metabolizers |
| Quantified Difference | 9 ng/mL reduction (69% lower exposure in poor metabolizers) |
| Conditions | Crossover study; 40 healthy subjects; 75 mg clopidogrel bisulfate once daily for 5 days; ex vivo platelet aggregation assay with 5 µM ADP |
Why This Matters
This pharmacogenomic variability directly impacts antiplatelet efficacy and necessitates CYP2C19 genotyping in research protocols using clopidogrel bisulfate to avoid confounding results in platelet function studies.
- [1] Clopidogrel Bisulfate (Sun Pharmaceutical Industries, Inc.): FDA Package Insert, Table 3 - Pharmacokinetic and Antiplatelet Response by CYP2C19 Metabolizer Group. Revised 2022-09-23. View Source
